molecular formula C10H9NO3S B092191 5-Hydroxynaphthalene-1-sulfonamide CAS No. 17286-26-9

5-Hydroxynaphthalene-1-sulfonamide

Cat. No. B092191
CAS RN: 17286-26-9
M. Wt: 223.25 g/mol
InChI Key: NFVBVKHGDDDCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxynaphthalene-1-sulfonamide, also known as 5-HNS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a sulfonamide derivative of naphthalene and has been shown to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In

Scientific Research Applications

5-Hydroxynaphthalene-1-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 5-Hydroxynaphthalene-1-sulfonamide is in the field of cancer research. Studies have shown that 5-Hydroxynaphthalene-1-sulfonamide exhibits potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 5-Hydroxynaphthalene-1-sulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.

Mechanism Of Action

The mechanism of action of 5-Hydroxynaphthalene-1-sulfonamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that 5-Hydroxynaphthalene-1-sulfonamide inhibits the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation and tumor growth. Additionally, 5-Hydroxynaphthalene-1-sulfonamide has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death in cancer cells.

Biochemical And Physiological Effects

In addition to its antitumor activity, 5-Hydroxynaphthalene-1-sulfonamide has been shown to exhibit a variety of other biochemical and physiological effects. Studies have demonstrated that 5-Hydroxynaphthalene-1-sulfonamide has antioxidant activity, meaning that it can protect cells from damage caused by free radicals. Additionally, 5-Hydroxynaphthalene-1-sulfonamide has been shown to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases such as arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Hydroxynaphthalene-1-sulfonamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. Additionally, 5-Hydroxynaphthalene-1-sulfonamide is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations to using 5-Hydroxynaphthalene-1-sulfonamide in lab experiments. One limitation is that it may exhibit cytotoxic effects on normal cells, which can make it difficult to study its effects in vivo. Additionally, the mechanism of action of 5-Hydroxynaphthalene-1-sulfonamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 5-Hydroxynaphthalene-1-sulfonamide. One area of interest is in the development of novel cancer therapies based on the antitumor activity of 5-Hydroxynaphthalene-1-sulfonamide. Additionally, further studies are needed to elucidate the mechanism of action of 5-Hydroxynaphthalene-1-sulfonamide and to identify potential targets for cancer therapy. Finally, research is needed to determine the safety and efficacy of 5-Hydroxynaphthalene-1-sulfonamide in vivo, which will be critical for its eventual translation into clinical use.

Synthesis Methods

The synthesis of 5-Hydroxynaphthalene-1-sulfonamide can be achieved through several methods, including the reaction of naphthalene-1-sulfonyl chloride with hydroxylamine or the reaction of naphthalene-1-sulfonic acid with hydroxylamine hydrochloride. In both methods, the resulting product is 5-Hydroxynaphthalene-1-sulfonamide, which can be purified through recrystallization or column chromatography.

properties

CAS RN

17286-26-9

Product Name

5-Hydroxynaphthalene-1-sulfonamide

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

5-hydroxynaphthalene-1-sulfonamide

InChI

InChI=1S/C10H9NO3S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6,12H,(H2,11,13,14)

InChI Key

NFVBVKHGDDDCEA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)O

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)O

Other CAS RN

17286-26-9

Origin of Product

United States

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